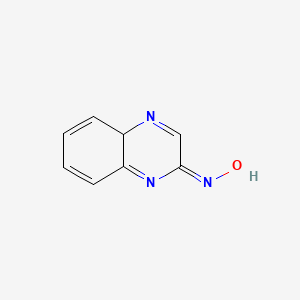
(NE)-N-(4aH-quinoxalin-2-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-(4aH-quinoxalin-2-ylidene)hydroxylamine is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-(4aH-quinoxalin-2-ylidene)hydroxylamine typically involves the reaction of quinoxaline derivatives with hydroxylamine. The reaction conditions may vary, but common methods include:
Condensation reactions: Using quinoxaline-2-carbaldehyde and hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Cyclization reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous flow reactors: For efficient and scalable production.
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-(4aH-quinoxalin-2-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: Conversion to oximes or nitroso derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Reactions with electrophiles or nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield nitrosoquinoxaline derivatives.
Reduction: May produce quinoxaline amines.
Substitution: Can result in various substituted quinoxalines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of (NE)-N-(4aH-quinoxalin-2-ylidene)hydroxylamine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar core structure.
Quinoxaline-2-carbaldehyde: A precursor in the synthesis of (NE)-N-(4aH-quinoxalin-2-ylidene)hydroxylamine.
Hydroxylamine derivatives: Compounds with similar functional groups.
Uniqueness
This compound is unique due to its specific structure, which combines the quinoxaline core with a hydroxylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(NE)-N-(4aH-quinoxalin-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H7N3O/c12-11-8-5-9-6-3-1-2-4-7(6)10-8/h1-6,12H/b11-8+ |
InChI Key |
GLVVZXOGPRYIMX-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC2C(=N/C(=N/O)/C=N2)C=C1 |
Canonical SMILES |
C1=CC2C(=NC(=NO)C=N2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B12347872.png)
![(3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one](/img/structure/B12347875.png)
![9-[2-Tert-butyl-6-[3-tert-butyl-2-(8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yloxy)-5-methoxycyclohexyl]-4-methoxyphenoxy]-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecane](/img/structure/B12347883.png)
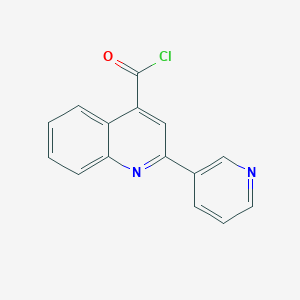
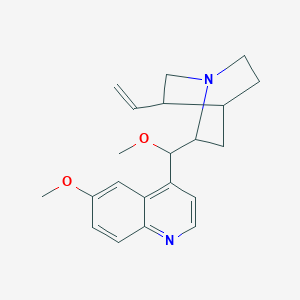
![N-[(2-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12347908.png)

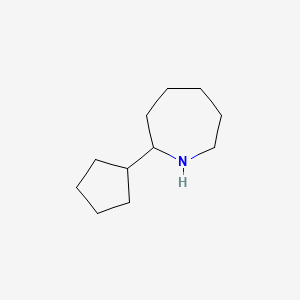

![7-Benzyl-1,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B12347924.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12347927.png)

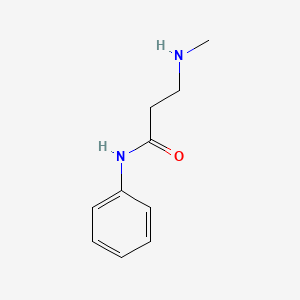
![disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc](/img/structure/B12347944.png)
